2-(4-(7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a piperazine ring and a purine ring, which are common in many pharmaceuticals . The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its properties or uses.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the piperazine ring and the various substituents . The exact methods would depend on the desired stereochemistry and the availability of starting materials.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a purine ring, which is a type of heterocyclic aromatic compound, and a piperazine ring, which is a type of saturated cyclic amine . These rings are decorated with various substituents, including a methyl group, a chlorobenzyl group, and an acetamide group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibitors
Compounds with structural similarities have been explored for their potential as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which plays a significant role in cholesterol metabolism. For example, a compound was identified as a potent inhibitor of ACAT-1, showing marked enhancement in aqueous solubility and oral absorption, making it a promising clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Serotonin and Dopamine Receptor Affinity
Another area of research involves the synthesis and biological evaluation of derivatives for their affinity towards serotonin (5-HT6, 5-HT7) and dopamine (D2) receptors. These studies are crucial for developing new therapeutic agents targeting neurological and psychiatric disorders (Żmudzki et al., 2015).
Antiasthmatic Activity
Research into xanthene derivatives, closely related to the query compound, has shown significant antiasthmatic activity. This highlights the compound's potential in developing new treatments for asthma by targeting specific pharmacological pathways, such as Phosphodiesterase 3 inhibitors for vasodilator activity (Bhatia et al., 2016).
Anticonvulsant Agents
Compounds bearing piperazine and related moieties have been synthesized and evaluated for their anticonvulsant activity. This research is pivotal in discovering new drugs for the treatment of epilepsy and related seizure disorders, indicating the potential utility of the queried compound in similar contexts (Obniska et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-3-2-4-13(20)9-12)18(22-16)26-7-5-25(6-8-26)11-14(21)28/h2-4,9H,5-8,10-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUKTOGWOWFHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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